molecular formula C6H7N3O4 B183403 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide CAS No. 4683-87-8

3-Methoxy-6-methyl-4-nitropyridazine 1-oxide

Cat. No. B183403
CAS RN: 4683-87-8
M. Wt: 185.14 g/mol
InChI Key: QSZDOGLESFAOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, also known as MNP, is a chemical compound with potential applications in scientific research. It is a nitroaromatic compound that has been studied for its ability to inhibit enzymes and modulate cell signaling pathways. In

Mechanism Of Action

The mechanism of action of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide is not fully understood, but it is thought to involve the inhibition of enzymes and modulation of cell signaling pathways. 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been shown to bind to the active site of PKC and NOS, preventing their activity. Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been demonstrated to activate the MAPK pathway, which can lead to changes in gene expression and cellular function.

Biochemical And Physiological Effects

3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has several advantages for use in lab experiments, including its ability to inhibit enzymes and modulate cell signaling pathways. Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been shown to have low toxicity in vitro and in vivo, making it a potentially useful tool for studying cellular processes. However, the synthesis of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide can be challenging, and its stability and solubility can be affected by the reaction conditions and storage conditions.

Future Directions

There are several future directions for research on 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide. One area of interest is the development of more efficient synthesis methods for 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, which could improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide and its effects on cellular processes. Finally, there is potential for the development of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide-based therapies for cancer and neurodegenerative diseases, although more research is needed to explore this possibility.
Conclusion
In conclusion, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide is a chemical compound with potential applications in scientific research. It has been shown to inhibit enzymes, modulate cell signaling pathways, and have various biochemical and physiological effects. While there are challenges associated with the synthesis and use of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, it is a promising tool for studying cellular processes and has potential for the development of novel therapies. Further research is needed to fully understand the potential of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide and its applications in scientific research.

Synthesis Methods

The synthesis of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide involves several steps, including the nitration of 3-methoxy-6-methylpyridazine, followed by the oxidation of the nitro group to yield the desired compound. The reaction conditions and reagents used in the synthesis process can affect the purity and yield of 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide, making it important to optimize the reaction parameters.

Scientific Research Applications

3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC) and nitric oxide synthase (NOS). Additionally, 3-Methoxy-6-methyl-4-nitropyridazine 1-oxide has been demonstrated to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.

properties

CAS RN

4683-87-8

Product Name

3-Methoxy-6-methyl-4-nitropyridazine 1-oxide

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

3-methoxy-6-methyl-4-nitro-1-oxidopyridazin-1-ium

InChI

InChI=1S/C6H7N3O4/c1-4-3-5(9(11)12)6(13-2)7-8(4)10/h3H,1-2H3

InChI Key

QSZDOGLESFAOQS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=[N+]1[O-])OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(N=[N+]1[O-])OC)[N+](=O)[O-]

Other CAS RN

4683-87-8

Origin of Product

United States

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